2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine
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Overview
Description
2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, a methyl group, and a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution Reactions: The introduction of the piperazine moiety and the 4-methylphenoxy group can be achieved through nucleophilic substitution reactions. For instance, the reaction of 2-chloro-4-(4-methylphenoxy)-6-methylpyrimidine with piperazine in the presence of a base like potassium carbonate can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and phenoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can facilitate reduction reactions.
Substitution: Bases like potassium carbonate or sodium hydride can be used to promote nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyrimidine rings, and substituted analogs with various functional groups.
Scientific Research Applications
2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperazine moiety and the phenoxy group enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-3-5-14(6-4-12)21-16-11-15(18-13(2)19-16)20-9-7-17-8-10-20/h3-6,11,17H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXOSQBWIOQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCNCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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